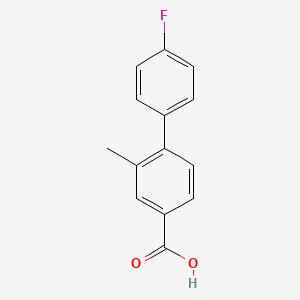

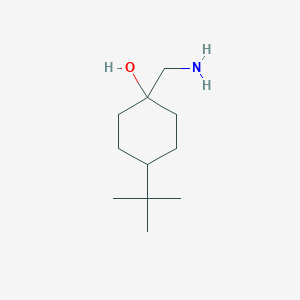

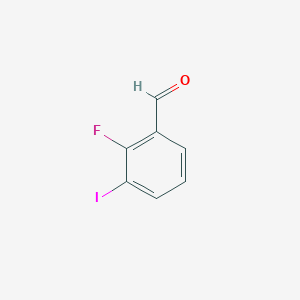

![molecular formula C12H14BrN3OS B1344413 5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 862663-34-1](/img/structure/B1344413.png)

5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of a thiol group, as well as the bromophenoxy and ethyl substituents, suggests potential for interactions that could be exploited in drug design or other applications.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or their analogs with various halogenated compounds. For instance, the alkylation of 1,2,4-triazole-3-thiols with bromoalkanes has been demonstrated to yield compounds with high efficiency . Similarly, the synthesis of S-alkylated derivatives has been achieved by reacting 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques and quantum chemical calculations. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using density functional theory (DFT) methods, which have been shown to well reproduce experimental values for similar compounds . Additionally, the molecular energy profile can be obtained by varying torsion angles to determine conformational flexibility . These techniques would be applicable to analyze the molecular structure of "5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions with different halogen-containing compounds . The reactivity of the thiol group in such compounds can lead to further derivatization and the formation of new chemical entities. The reaction mechanisms and the influence of substituents on the reactivity can be studied to understand the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The introduction of different substituents can affect these properties, which in turn can impact their biological activity and potential applications . Theoretical calculations, such as those predicting nonlinear optical properties, can provide insights into the electronic properties of the compound . Additionally, the antimicrobial activity of similar compounds has been investigated, suggesting potential applications in the development of new drugs or antimicrobial agents .

科学的研究の応用

Chemical Synthesis and Modification

1,2,4-Triazole derivatives are synthesized through various chemical reactions, offering a platform for creating a diverse range of compounds. For instance, reactions of 1,2,4-triazole-3-thiols with different alkylating agents have led to new sulfanyl-1,2,4-triazoles, highlighting the versatility of these compounds in chemical synthesis (Kaldrikyan et al., 2016).

Antimicrobial Activity

Several studies have synthesized and evaluated 1,2,4-triazole derivatives for their antimicrobial properties. For example, new triazole compounds have shown good to moderate antimicrobial activity against various pathogens, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

Anticancer and Antiproliferative Activities

1,2,4-Triazole derivatives have been synthesized and evaluated for their urease inhibition and anti-proliferative activities, demonstrating the potential of these compounds in cancer research and treatment. Some derivatives exhibited significant inhibition of urease and promising anti-proliferative effects against various cancer cell lines (Ali et al., 2022).

Luminescent and Nonlinear Optical Properties

The synthesis and characterization of 1,2,4-triazole derivatives have also revealed their potential in materials science, particularly in developing materials with luminescent and nonlinear optical properties. These properties are crucial for applications in optoelectronics and photonics (Nadeem et al., 2017).

Antioxidant Activity

Certain 1,2,4-triazole derivatives have been investigated for their antioxidant activity, suggesting their potential in mitigating oxidative stress-related conditions. Some compounds showed excellent antioxidant activity, highlighting their possible therapeutic applications (Aktay et al., 2005).

将来の方向性

特性

IUPAC Name |

3-[1-(4-bromophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAUVCCHEHLJCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

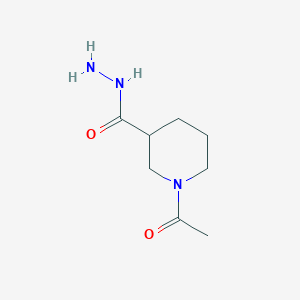

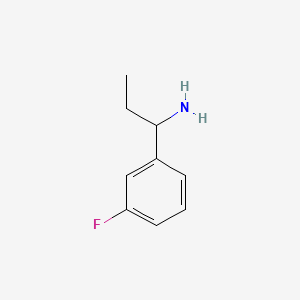

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

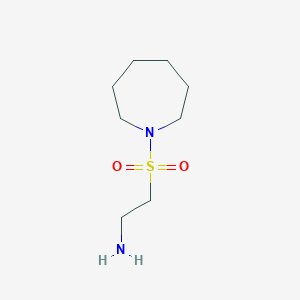

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

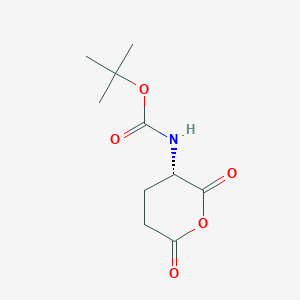

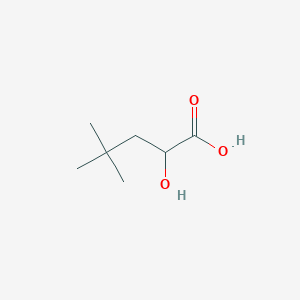

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

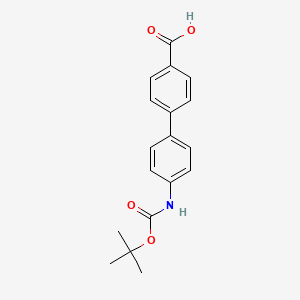

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)